Cas no 307532-06-5 (Benzenepropanol, b-[bis(phenylmethyl)amino]-, (bR)-)

Benzenepropanol, b-[bis(phenylmethyl)amino]-, (bR)- structure
307532-06-5 structure
Nome del prodotto:Benzenepropanol, b-[bis(phenylmethyl)amino]-, (bR)-
Numero CAS:307532-06-5
MF:C23H25NO
MW:331.450706243515
MDL:MFCD01462003
CID:300429
PubChem ID:16217014

Benzenepropanol, b-[bis(phenylmethyl)amino]-, (bR)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenepropanol, b-[bis(phenylmethyl)amino]-, (bR)-
    • (R)-(-)-2-(DIBENZYLAMINO)-3-PHENYL-1-PROPANOL
    • (-)-N,N-Dibenzyl-D-phenylalaninol
    • DTXSID001248708
    • (betaR)-beta-[Bis(phenylmethyl)amino]benzenepropanol
    • (R)-2-(Dibenzylamino)-3-phenylpropan-1-ol
    • Benzenepropanol, beta-[bis(phenylmethyl)amino]-, (betaR)-
    • 307532-06-5
    • SCHEMBL1834351
    • E86153
    • (2R)-2-(dibenzylamino)-3-phenyl-1-propanol
    • (R)-2-(Dibenzylamino)-3-phenyl-1-propanol
    • (2R)-2-(DIBENZYLAMINO)-3-PHENYLPROPAN-1-OL
    • MDL: MFCD01462003
    • Inchi: InChI=1S/C23H25NO/c25-19-23(16-20-10-4-1-5-11-20)24(17-21-12-6-2-7-13-21)18-22-14-8-3-9-15-22/h1-15,23,25H,16-19H2/t23-/m1/s1
    • Chiave InChI: ZXNVOFMPUPOZDF-HSZRJFAPSA-N
    • Sorrisi: OC[C@H](N(CC1C=CC=CC=1)CC1C=CC=CC=1)CC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 331.193614421g/mol
  • Massa monoisotopica: 331.193614421g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 8
  • Complessità: 320
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 23.5Ų
  • XLogP3: 4.6

Proprietà sperimentali

  • Punto di fusione: 72-76 °C
  • PSA: 23.47000
  • LogP: 4.29240

Benzenepropanol, b-[bis(phenylmethyl)amino]-, (bR)- Informazioni sulla sicurezza

  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: 26-36
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:36/37/38

Benzenepropanol, b-[bis(phenylmethyl)amino]-, (bR)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
Y1191608-25g
(R)-2-(Dibenzylamino)-3-phenyl-1-propanol
307532-06-5 95%
25g
$1650 2024-07-28
eNovation Chemicals LLC
Y1191608-5g
(R)-2-(Dibenzylamino)-3-phenyl-1-propanol
307532-06-5 95%
5g
$550 2025-02-26
1PlusChem
1P0031N1-25g
Benzenepropanol, β-[bis(phenylmethyl)amino]-, (βR)-
307532-06-5 ≥95%
25g
$1787.00 2024-05-06
Aaron
AR0031VD-100mg
Benzenepropanol, β-[bis(phenylmethyl)amino]-, (βR)-
307532-06-5 95%
100mg
$89.00 2025-02-12
1PlusChem
1P0031N1-1g
Benzenepropanol, β-[bis(phenylmethyl)amino]-, (βR)-
307532-06-5 ≥95%
1g
$306.00 2024-05-06
1PlusChem
1P0031N1-100mg
Benzenepropanol, β-[bis(phenylmethyl)amino]-, (βR)-
307532-06-5 ≥95%
100mg
$166.00 2024-05-06
Aaron
AR0031VD-250mg
Benzenepropanol, β-[bis(phenylmethyl)amino]-, (βR)-
307532-06-5 95%
250mg
$116.00 2025-02-12
eNovation Chemicals LLC
Y1191608-0.25g
(R)-2-(Dibenzylamino)-3-phenyl-1-propanol
307532-06-5 95%
0.25g
$165 2025-02-20
eNovation Chemicals LLC
Y1191608-0.1g
(R)-2-(Dibenzylamino)-3-phenyl-1-propanol
307532-06-5 95%
0.1g
$160 2025-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1588019-250mg
(R)-2-(dibenzylamino)-3-phenylpropan-1-ol
307532-06-5 98%
250mg
¥1800.00 2024-05-20
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:307532-06-5)Benzenepropanol, b-[bis(phenylmethyl)amino]-, (bR)-
A1212174
Purezza:99%/99%/99%
Quantità:1g/5g/25g
Prezzo ($):260/519/1558